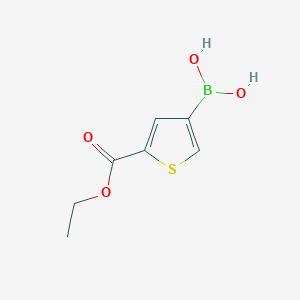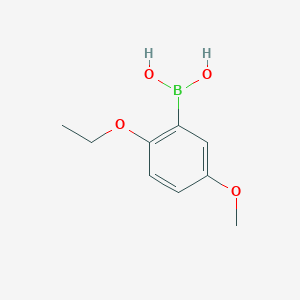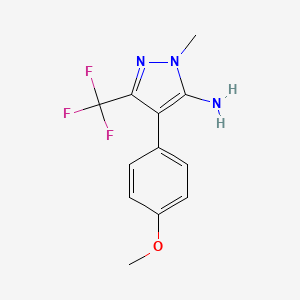
4-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
Vue d'ensemble
Description
4-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, or 4-MMPTMA, is an organofluorine compound that has been studied in various scientific fields due to its unique properties. This compound has been found to have a wide range of applications in organic synthesis, biological research, and medicinal chemistry. It has been used as a precursor in the synthesis of various other compounds and as a reagent in various reactions. In addition, 4-MMPTMA has been studied for its potential application in pharmacological research and drug design. In
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- 4-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine and its derivatives are primarily involved in synthesis processes. For instance, Bawa, Ahmad, and Kumar (2009) described its use in a reductive amination process, emphasizing its role as an intermediate in the synthesis of biologically active molecules and pharmaceutical ingredients (Bawa, Ahmad, & Kumar, 2009).
- Kryl'skiĭ, Shikhaliev, and Chuvashlev (2010) detailed its application in the formation of substituted pyrazolopyrimidines and pyrazoloquinazolines through a three-component condensation process (Kryl'skiĭ, Shikhaliev, & Chuvashlev, 2010).
Structural Analysis and Crystallography
- The compound's derivatives have been analyzed for their crystallographic properties, as demonstrated by Kumarasinghe, Hruby, and Nichol (2009). They reported the regiospecific synthesis and the unique crystallographic properties of a related compound, underlining the importance of structural determination in understanding its chemical behavior (Kumarasinghe, Hruby, & Nichol, 2009).
- In the realm of crystallography, Long, Theiss, Li, and Loftin (2009) explored the crystal structure of SC-560, a COX-1-selective inhibitor, which shares a similar structural motif with 4-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine. Their study provided insights into the molecular geometry and intermolecular interactions, crucial for understanding the compound's behavior in different states (Long, Theiss, Li, & Loftin, 2009).
Biological and Medicinal Applications
- Hassan, Hafez, and Osman (2014) focused on the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives, investigating their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells. This study signifies the compound's potential in medicinal chemistry and drug development (Hassan, Hafez, & Osman, 2014).
Mécanisme D'action
Target of Action
Similar compounds have been used in suzuki–miyaura coupling reactions , which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions . This suggests that the compound might interact with transition metals or organoboron reagents in its mechanism of action.
Mode of Action
In the context of suzuki–miyaura coupling reactions, the compound might participate in electronically divergent processes with a metal catalyst . Oxidative addition could occur with formally electrophilic organic groups, whereby a metal such as palladium becomes oxidized through its donation of electrons to form a new metal-carbon bond . Transmetalation might occur with formally nucleophilic organic groups, which are transferred from boron to the metal .
Biochemical Pathways
Given its potential role in suzuki–miyaura coupling reactions , it might be involved in the formation of carbon–carbon bonds, which are fundamental in many biochemical pathways.
Result of Action
Its potential role in suzuki–miyaura coupling reactions suggests that it might contribute to the formation of carbon–carbon bonds, which could have various effects depending on the specific context and environment.
Action Environment
The success of suzuki–miyaura coupling reactions, in which the compound might participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action might be influenced by factors such as temperature, pH, and the presence of certain functional groups.
Propriétés
IUPAC Name |
4-(4-methoxyphenyl)-2-methyl-5-(trifluoromethyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3O/c1-18-11(16)9(10(17-18)12(13,14)15)7-3-5-8(19-2)6-4-7/h3-6H,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIOOZFPQRWYMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C2=CC=C(C=C2)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







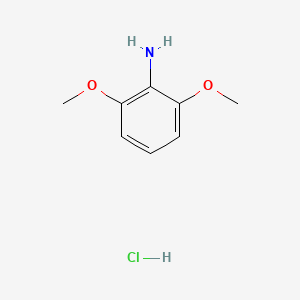
![Ethyl imidazo[1,2-a]pyridine-7-carboxylate hydrochloride](/img/structure/B1418369.png)


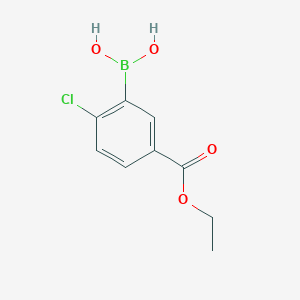
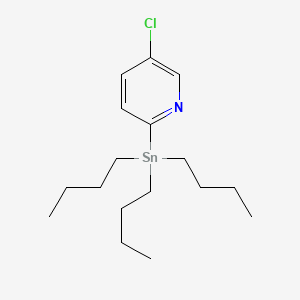
![Methyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride](/img/structure/B1418377.png)
